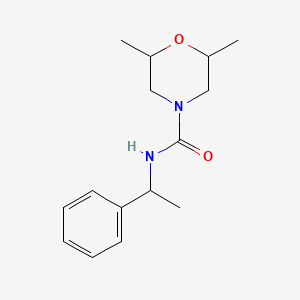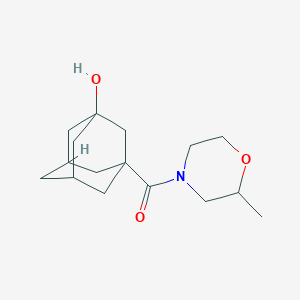![molecular formula C19H32N4O B7566084 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment.
Scientific Research Applications
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various animal models, including mice and rats. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Mechanism of Action
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and the activation of immune cells. This pathway is important for the recognition of viral and bacterial infections, but it can also be activated by certain drugs, including 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea. The activation of the STING pathway leads to the production of interferons, which can induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, including interferons, which can lead to the destruction of cancer cells. It can also prevent the growth of new blood vessels, which can prevent the growth and spread of tumors. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea has been shown to be well-tolerated in animal models, with few side effects reported.
Advantages and Limitations for Lab Experiments
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea has a number of advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has been extensively studied in animal models, and its mechanism of action is well-understood. However, there are also some limitations to the use of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea in lab experiments. It has not yet been extensively studied in human clinical trials, so its efficacy and safety in humans is not yet fully understood. Additionally, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea has a short half-life in the body, which can limit its effectiveness as a cancer treatment.
Future Directions
There are a number of future directions for research on 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea. One area of focus is the development of new formulations that can increase its half-life in the body and improve its efficacy as a cancer treatment. Another area of focus is the use of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research on the potential use of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea in other disease areas, such as viral infections and autoimmune disorders.
Synthesis Methods
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea can be synthesized through a multi-step process involving the reaction of piperidine, pyridine, and urea. The final product is a white crystalline solid that is soluble in water and ethanol. The synthesis process has been optimized to increase yield and purity, and 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea is now commercially available for research purposes.
properties
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-15-11-16(2)13-23(12-15)19(3,4)14-22-18(24)21-10-8-17-7-5-6-9-20-17/h5-7,9,15-16H,8,10-14H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHZBQNQKQIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CNC(=O)NCCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)
![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)
![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)
